1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-13-20(15-7-5-6-8-16(15)23-13)31(26,27)10-9-22-21(25)24-14-11-17(28-2)19(30-4)18(12-14)29-3/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCMWHZERTHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Formation of the Indole Sulfonyl Intermediate: The indole derivative is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Trimethoxyphenyl Isocyanate: The sulfonylated indole intermediate is then reacted with 3,4,5-trimethoxyphenyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic substitution reactions could occur on the aromatic rings, especially the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
In animal models, treatment with this compound led to a marked reduction in inflammation markers, suggesting its utility in managing chronic inflammatory conditions.
Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Anti-inflammatory | Reduces cytokine production |
Therapeutic Applications
Given its promising biological activities, this compound could be explored for:
- Cancer therapy: As an adjunct treatment or standalone agent targeting specific cancer types.
- Inflammatory diseases: Potential use in conditions like rheumatoid arthritis or inflammatory bowel disease due to its anti-inflammatory properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- CAS : 946219-10-9
- Molecular Formula : C₂₀H₂₃N₃O₅S
- Molecular Weight : 417.5 g/mol
- Key Difference : The 2,4-dimethoxyphenyl group replaces the 3,4,5-trimethoxyphenyl group, reducing steric bulk and methoxy group count. This simplification may alter binding affinity to targets like tubulin or kinases .
b) 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- CAS: Not explicitly listed (referenced in ).
- Molecular Formula : Likely C₂₂H₂₅N₃O₅S (estimated).
- Key Difference : An additional methyl group on the indole nitrogen (1,2-dimethyl substitution). This modification could enhance lipophilicity and metabolic stability .
c) 1-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
Modifications on the Indole Core
a) 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea
- CAS : 946351-21-9
- Molecular Formula : C₂₅H₂₄FN₃O₃S
- Molecular Weight : 465.5 g/mol
b) 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea
Urea vs. Thiourea Derivatives
Structural and Functional Implications
Molecular Properties
Substituent Effects
- Methoxy Groups : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding in analogs like combretastatin . Diminished activity is observed in 2,4-dimethoxy derivatives .
- Indole Modifications : Methyl or benzyl groups on the indole nitrogen improve metabolic stability but may reduce solubility .
Biological Activity
The compound 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea , identified by its CAS number 946299-09-8 , is a synthetic organic molecule belonging to the class of indole derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and data.
Chemical Structure and Properties
The chemical structure of the compound features a sulfonyl group attached to an indole ring and a trimethoxyphenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O6S |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | 1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole ring can modulate various receptors and enzymes, leading to effects such as apoptosis in cancer cells and anti-inflammatory responses.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. A study involving similar indole compounds demonstrated that they could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest.
Case Study:
In a comparative study, compounds structurally similar to This compound showed IC50 values ranging from 0.75 µM to 4.21 µM against various cancer cell lines .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been evaluated through its inhibitory effects on COX enzymes and other inflammatory mediators.
Findings:
Research on related N-methylsulfonyl-indole derivatives revealed significant anti-inflammatory activity, particularly through COX-2 inhibition . The dual inhibitory action on COX-2 and 5-lipoxygenase (5-LOX) was noted as a crucial mechanism contributing to its anti-inflammatory effects.
Antimicrobial Activity
Indole derivatives have also shown promising antimicrobial properties against various bacterial strains.
Data Summary:
In vitro studies demonstrated that certain analogs exhibited selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of This compound , it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea | Lacks sulfonyl group | Moderate anticancer activity |
| 1-(2-((2-methyl-1H-indol-3-yl)carbonyl)ethyl)-3-(trimethoxyphenyl)urea | Contains carbonyl instead of sulfonyl | Reduced binding affinity |
Q & A
Q. What synthetic strategies are most effective for achieving high-purity yields of this compound?
Answer: The synthesis requires multi-step optimization:
- Step 1: React 2-methylindole with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group. Control stoichiometry to avoid over-sulfonation .
- Step 2: Couple the sulfonated intermediate with a 3,4,5-trimethoxyphenyl urea precursor via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C to enhance reactivity .
- Purification: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Confirm purity (>95%) via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for structural validation?
Answer:
- NMR Spectroscopy: ¹H NMR confirms proton environments (e.g., indole NH at δ 10–12 ppm, urea NH at δ 8–9 ppm). ¹³C NMR verifies methoxy (δ 55–60 ppm) and sulfonyl (δ 110–120 ppm) groups .
- X-ray Crystallography: Use SHELXL (for small molecules) to resolve crystal structures. Refinement parameters (R-factor < 0.05) ensure accuracy in bond angles and torsional conformations .
- IR Spectroscopy: Detect urea C=O stretching (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s tubulin inhibition?
Answer:
- Crystallographic Insights: Co-crystallize the compound with β-tubulin (PDB ID: e.g., 5LYJ) to map interactions at the colchicine-binding site. Key residues (e.g., αCys241, βVal238) may form hydrogen bonds with the urea moiety .
- Modifications: Systematically alter substituents:
- Indole 2-methyl group: Replace with bulkier groups (e.g., ethyl) to enhance hydrophobic interactions.
- Trimethoxyphenyl moiety: Substitute with electron-withdrawing groups (e.g., Cl) to improve binding affinity .
- Assays: Test analogs in microtubule polymerization assays (IC₅₀ values) and paclitaxel-resistant cell lines (e.g., PC-3/TxR) .
Q. How can conflicting reports on this compound’s cytotoxicity be resolved?
Answer:
- Dose-Response Analysis: Perform MTT assays across a broad concentration range (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability .
- Metabolic Stability: Use liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity .
- Structural Comparisons: Compare crystallographic data with analogs (e.g., ABI-231) to identify conformational flexibility affecting potency .
Q. What computational methods predict off-target interactions for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase libraries (e.g., PKC, EGFR) to assess selectivity. Prioritize targets with binding energies ≤ -8 kcal/mol .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., urea as hydrogen-bond donor) to evaluate overlap with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET Prediction: Employ SwissADME to estimate permeability (LogP < 5), solubility (ESOL ≤ -3), and blood-brain barrier penetration .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s anti-inflammatory mechanism?
Answer:
- Target Identification: Perform pull-down assays using biotinylated compound and macrophage lysates. Analyze bound proteins via LC-MS/MS to identify NF-κB or COX-2 interactions .
- Pathway Inhibition: Measure TNF-α/IL-6 secretion (ELISA) in LPS-stimulated RAW 264.7 cells. Use inhibitors (e.g., BAY 11-7082) as controls .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Co-crystallization: Add tubulin-stabilizing agents (e.g., GTP) to enhance crystal lattice formation .
- Cryoprotection: Soak crystals in 25% glycerol before flash-freezing to reduce ice formation .
- Data Collection: Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.8 Å) data, refining with SHELXL-97 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
